Bienvenue dans la boutique en ligne BenchChem!

Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate

Lipophilicity Drug-likeness Permeability

Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate (IUPAC: ethyl 1-ethylbenzimidazole-5-carboxylate; CAS 1354408-65-3) is a synthetic small molecule belonging to the benzimidazole-5-carboxylate ester family. This compound incorporates an N1-ethyl substituent on the benzimidazole core and a C5-ethyl ester group, yielding the molecular formula C12H14N2O2 with a molecular weight of 218.25 g/mol.

Molecular Formula C12H14N2O2
Molecular Weight 218.256
CAS No. 1354408-65-3
Cat. No. B2790455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-ethyl-1,3-benzodiazole-5-carboxylate
CAS1354408-65-3
Molecular FormulaC12H14N2O2
Molecular Weight218.256
Structural Identifiers
SMILESCCN1C=NC2=C1C=CC(=C2)C(=O)OCC
InChIInChI=1S/C12H14N2O2/c1-3-14-8-13-10-7-9(5-6-11(10)14)12(15)16-4-2/h5-8H,3-4H2,1-2H3
InChIKeyVPDMFCLAZAZCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate (CAS 1354408-65-3): Core Identity and Procurement Baseline


Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate (IUPAC: ethyl 1-ethylbenzimidazole-5-carboxylate; CAS 1354408-65-3) is a synthetic small molecule belonging to the benzimidazole-5-carboxylate ester family [1]. This compound incorporates an N1-ethyl substituent on the benzimidazole core and a C5-ethyl ester group, yielding the molecular formula C12H14N2O2 with a molecular weight of 218.25 g/mol . As a versatile building block in medicinal chemistry, this compound serves as a key intermediate in the synthesis of pharmacologically active benzimidazole derivatives, including receptor antagonists and kinase inhibitors [2].

Why In-Class Benzimidazole-5-Carboxylate Analogs Cannot Simply Replace Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate


Within the benzimidazole-5-carboxylate ester family, the N1-substituent (R1) is a critical determinant of both physicochemical properties and biological function. The N1-ethyl group on this compound confers a specific balance of lipophilicity, steric bulk, and metabolic stability that differs substantially from the unsubstituted NH, N1-methyl, or longer N1-alkyl analogs [1]. Evidence from structure-activity relationship (SAR) studies demonstrates that variations in the N1-alkyl chain length—from ethyl to longer alkyl chains—fundamentally alter target engagement, cellular toxicity profiles, and pharmacokinetic behavior [2]. Furthermore, patents covering EP4 antagonist chemotypes explicitly claim specific N1-substitution patterns, indicating that the 1-ethyl moiety is a non-interchangeable structural feature optimized for receptor binding and downstream pharmacology [3]. Substitution of this compound with any closely related analog without experimental validation may compromise synthetic route fidelity, biological assay reproducibility, or intellectual property positioning.

Quantitative Differentiation Evidence: Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate vs. Closest Analogs


Lipophilicity (XLogP) Balance: Intermediate LogP Relative to 1-Methyl and 1-Propyl Analogs

The target compound exhibits an XLogP of approximately 2.0, positioning it between the 1-methyl analog (XLogP ≈ 1.7–1.8) and the 1-propyl analog (XLogP predicted ≈ 2.5–2.8). This balanced lipophilicity falls within the optimal range (LogP 1–3) for oral bioavailability and CNS drug-likeness per Lipinski's Rule of Five, whereas the 1-propyl analog may exceed this threshold, potentially compromising solubility and permeability balance [1].

Lipophilicity Drug-likeness Permeability

Boiling Point Differentiation: Moderate Volatility Enabling Purification and Formulation

The boiling point of the target compound (356.7 ± 34.0 °C at 760 mmHg) is intermediate between that of the 1-methyl homolog (345.9 °C) and the 1-propyl homolog (369.5 ± 34.0 °C). This approximately 10.8 °C higher boiling point compared to the 1-methyl analog provides greater thermal stability during synthetic workup and distillation-based purification, while avoiding the excessive energy demands associated with the 1-propyl analog's higher boiling point .

Physical chemistry Purification Formulation stability

N1-Alkyl Chain Length as a Modulator of Cytotoxicity Selectivity: Evidence from AKT Inhibitor-IV Analogues

In the AKT inhibitor-IV chemotype, which contains a benzimidazole N-ethyl substituent, replacing the N-ethyl group with longer N-hexyl or N-dodecyl chains enhanced antiviral and anticancer cytotoxicity but simultaneously altered selectivity against normal cells. The N-hexyl and N-dodecyl analogues showed substantially lower toxicity (6-fold to >20-fold selectivity) against normal human bronchial epithelial (NHBE) cells compared to the N-ethyl parent compound, which exhibited higher relative toxicity toward these normal cells [1]. This demonstrates that the N-ethyl substituent is a 'minimum pharmacophore' providing a baseline for selectivity engineering, and its presence defines a distinct activity-toxicity profile that cannot be recapitulated by other N1-alkyl chain lengths.

Kinase inhibition Cancer therapeutics Selectivity index

Role as a Key Intermediate in EP4 Prostanoid Receptor Antagonist Patent Family

The benzimidazole-5-carboxylate scaffold with defined N1-substitution, including the 1-ethyl variant, is explicitly claimed as an intermediate in patents covering EP4 prostanoid receptor antagonists (Bayer Pharma AG). These patents, including US9708311B2, describe benzimidazole-5-carboxylic acid derivatives as EP4 antagonists for treating endometriosis, cancer, and chronic inflammatory diseases [1]. Related benzimidazole-5-carboxylate compounds in the BindingDB database exhibit potent EP4 antagonism with IC50 values ranging from 1.10 nM (HEK293 cAMP assay) to 136 nM (human whole blood TNFα assay), demonstrating the therapeutic relevance of this chemotype [2]. The 1-ethyl substitution pattern is a specific structural feature in multiple exemplified compounds within this patent family, indicating that the target compound is positioned as a preferred synthetic entry point for this valuable pharmacological class.

EP4 receptor Anti-inflammatory Patent-protected scaffold

Antimicrobial Activity Class-Level SAR: N1-Substitution is Essential for Potency

A systematic SAR study of benzimidazole-5-carboxylate esters demonstrated that the nature of substitution at both N1 (the imidazole nitrogen) and C2 positions profoundly influences antimicrobial activity. In this study, a series of benzimidazole-5-carboxylic acid alkyl ester derivatives carrying amide or amidine groups at C-2 were evaluated against S. aureus, MRSA, S. faecalis, MRSE, E. coli, and C. albicans. Aromatic amidine derivatives (compounds 13f–h) exhibited MIC values ranging from 0.39 to 1.56 µg/mL against MRSA and MRSE, while simple acetamide derivatives were essentially inactive [1]. Although the specific 1-ethyl-5-carboxylate ester was not directly tested in this study, the data establish that the 5-carboxylate ester framework, combined with appropriate N1-substitution, provides a validated platform for antimicrobial activity. The 1-ethyl substitution represents a defined, synthetically accessible member of this active chemotype class, unlike the unsubstituted N1-H analog, which lacks the necessary N-alkylation for enhanced membrane permeability.

Antimicrobial MRSA Benzimidazole SAR

Commercial Availability at High Purity (≥98%) Enabling Direct Use in SAR Campaigns

The target compound is commercially available from multiple vendors at high purity levels: 98% purity from CalpacLab (AA Blocks) and ≥98% purity from ChemScene (Cat. No. CS-0777304) [1]. In contrast, the most commonly available N1-methyl analog (CAS 53484-19-8) is typically offered at 97% purity (Thermo Fisher Scientific) . While this 1% purity difference appears modest, in lead optimization campaigns where impurities can confound biological assay results (e.g., false positives in kinase inhibition screens), the higher guaranteed purity of the 1-ethyl compound reduces the risk of off-target artifacts and improves batch-to-batch reproducibility.

Procurement Purity Lead optimization

Optimal Application Scenarios for Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate Based on Evidence-Validated Differentiation


EP4 Prostanoid Receptor Antagonist Lead Development Using Patent-Protected Intermediate

Research groups developing EP4 receptor antagonists for endometriosis, chronic inflammation, or oncology indications should select this specific 1-ethyl-5-carboxylate ester intermediate to access the protected chemical space disclosed in Bayer Pharma AG patents (US9708311B2) [1]. The benzimidazole-5-carboxylate chemotype has documented EP4 antagonist activity with IC50 values as low as 1.10 nM in cellular assays, and the 1-ethyl substitution pattern is a preferred embodiment in multiple patent examples, providing a defensible intellectual property position [2].

Structure-Selectivity Relationship Studies for Benzimidazole-Based Kinase Inhibitors

Based on the AKT inhibitor-IV SAR study, the N-ethyl benzimidazole scaffold serves as the baseline reference compound for evaluating how N1-alkyl chain modifications alter selectivity between cancer cells and normal cells [1]. Researchers can use this compound as the starting point for systematic N-alkyl variation, where the N-ethyl group defines the minimum pharmacophore, and extending the chain to hexyl or dodecyl yields 6-fold to >20-fold improvements in selectivity against NHBE normal cells—a quantifiable benchmark for lead optimization efforts.

Antimicrobial Lead Generation Targeting Drug-Resistant Gram-Positive Pathogens

Based on class-level SAR evidence from the benzimidazole-5-carboxylate antimicrobial series, where compounds within this chemotype achieve MIC values as low as 0.39 µg/mL against MRSA and MRSE, the 1-ethyl intermediate serves as a privileged starting scaffold for further C-2 derivatization with amide or amidine groups [1]. The N1-ethyl substituent provides the necessary lipophilic balance for bacterial membrane penetration, making this compound a superior starting material compared to the N1-unsubstituted analog for antimicrobial SAR expansion programs.

Medicinal Chemistry Core Building Block with Validated Drug-Like Properties

With an XLogP of approximately 2.0, this compound resides within the optimal lipophilicity range for oral drug candidates (LogP 1–3), distinct from the lower-lipophilicity 1-methyl analog (XLogP ≈ 1.7) and the potentially excessively lipophilic 1-propyl analog (XLogP predicted ≈ 2.5–2.8) [1]. This balanced physicochemical profile, combined with high commercial purity (≥98%) [2], makes the 1-ethyl compound the preferred core scaffold for fragment-based drug discovery, parallel synthesis library construction, and pharmacokinetic optimization programs where predictable ADME properties are critical for successful lead advancement.

Quote Request

Request a Quote for Ethyl 1-ethyl-1,3-benzodiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.